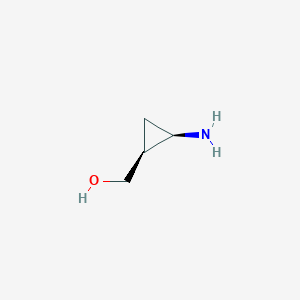

(1S,2R)-2-Aminocyclopropane-1-methanol

Description

Structure

3D Structure

Properties

CAS No. |

872574-53-3 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 |

IUPAC Name |

[(1S,2R)-2-aminocyclopropyl]methanol |

InChI |

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 |

InChI Key |

YACWILRABGNJKG-QWWZWVQMSA-N |

SMILES |

C1C(C1N)CO |

Isomeric SMILES |

C1[C@@H]([C@@H]1N)CO |

Canonical SMILES |

C1C(C1N)CO |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 1s,2r 2 Aminocyclopropane 1 Methanol and Its Derivatives

Spectroscopic Elucidation Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of novel compounds. For chiral cyclopropane (B1198618) derivatives, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming functional groups and establishing stereochemical relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and stereochemistry of (1S,2R)-2-aminocyclopropane-1-methanol. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals.

The relative configuration of the substituents on the cyclopropane ring is primarily determined by the coupling constants (J-values) between the cyclopropyl (B3062369) protons. Typically, the vicinal coupling constant for cis protons (⁶⁻¹⁰ Hz) is larger than that for trans protons (³⁻⁷ Hz). This difference is a key diagnostic feature for assigning the relative stereochemistry of the amino and methanol (B129727) groups. The analysis of these coupling constants, often requiring spectral simulation for complex patterns, is essential for structural confirmation in solution. nih.govmdpi.com Anisotropic NMR parameters, such as residual dipolar couplings (RDCs), can provide further refinement by offering information on the relative orientations of different C-H bonds. nih.gov

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity (¹H) |

|---|---|---|---|

| Cyclopropyl CH-NH₂ | 2.5 - 3.5 | 30 - 45 | m |

| Cyclopropyl CH-CH₂OH | 1.0 - 2.0 | 20 - 35 | m |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 10 - 25 | m |

| CH₂OH | 3.4 - 4.0 | 60 - 70 | d, dd |

| OH | Variable (1.5 - 4.0) | - | s, t |

| NH₂ | Variable (1.0 - 3.0) | - | s (br) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) and amino (-NH₂) groups is indicated by broad and medium-to-sharp stretching vibrations, respectively, in the high-frequency region of the spectrum. The C-H stretching of the cyclopropyl ring appears at a characteristically high wavenumber compared to acyclic alkanes, a result of the increased s-character in the C-H bonds due to ring strain.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |

| N-H (Primary Amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (Cyclopropyl) | Stretching | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Conformations

While NMR and IR spectroscopy confirm the molecular structure and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive evidence for the absolute configuration and the precise three-dimensional structure in the solid state. purechemistry.orgnih.govnih.gov

The analysis of a suitable single crystal of this compound or a derivative allows for the direct determination of bond lengths, bond angles, and torsion angles. This technique unambiguously establishes the (1S,2R) stereochemistry by solving the phase problem and analyzing anomalous dispersion, often expressed through the Flack parameter. researchgate.net In cases where the target molecule is difficult to crystallize, co-crystallization with a chiral auxiliary or a host molecule can be employed to obtain crystals suitable for X-ray diffraction. thieme-connect.com The resulting crystal structure reveals the preferred conformation adopted by the molecule in the crystal lattice, providing valuable insights into intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.85 |

| b (Å) | 9.21 |

| c (Å) | 12.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 900.5 |

| Flack Parameter | 0.05(3) |

Computational and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering detailed insights into the conformational preferences and electronic properties of molecules.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are widely used to investigate the structural properties of cyclopropane derivatives. researchgate.net These methods can accurately predict molecular geometries, relative energies of different conformers, vibrational frequencies, and NMR chemical shifts.

For this compound, DFT calculations can be used to explore the potential energy surface associated with the rotation around the C1-C(methanol) and C2-N bonds. This analysis helps identify the most stable conformers and the energy barriers between them. The calculated geometric parameters (bond lengths and angles) can be compared with X-ray crystallography data to validate the computational model. Furthermore, calculated vibrational frequencies can be correlated with the experimental IR spectrum to aid in band assignments, and calculated NMR shieldings can assist in the interpretation of complex spectra. semanticscholar.org

| Bond | Experimental (X-ray) Bond Length (Å) | Calculated (DFT) Bond Length (Å) |

|---|---|---|

| C1-C2 | 1.515 | 1.518 |

| C1-C3 | 1.509 | 1.512 |

| C2-C3 | 1.511 | 1.513 |

| C1-C(methanol) | 1.501 | 1.505 |

| C2-N | 1.472 | 1.475 |

Molecular Dynamics Simulations and Force Field Parametrization

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the atomic motions over time by solving Newton's equations of motion, relying on a force field to describe the potential energy of the system.

For novel structures like this aminocyclopropane derivative, existing force fields may require re-parametrization to accurately describe the strained three-membered ring and its interactions. Once a reliable force field is established, MD simulations can reveal the conformational landscape of the molecule, the lifetimes of specific conformations, and the nature of its interactions with solvent molecules. This provides a dynamic understanding that complements the static information from crystallography and the gas-phase or implicit solvent models of DFT calculations.

Conformational Landscape and Energy Minima

The conformational landscape of this compound is primarily dictated by the orientation of the aminomethyl (-CH2NH2) and hydroxymethyl (-CH2OH) substituents relative to the rigid cyclopropane ring. Due to the inherent strain of the three-membered ring, the carbon-carbon bonds possess a significant degree of π-character, influencing the conformational preferences of the attached groups. Theoretical studies, often employing computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surface and identifying the stable conformers of such molecules.

For cyclopropane derivatives, the rotation around the C-C bonds linking the substituents to the ring defines the conformational space. The key dihedral angles to consider are those describing the orientation of the amino and hydroxyl groups. The relative energies of different conformers are determined by a balance of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding.

While specific experimental data on the conformational energies of this compound is not extensively documented in publicly available literature, computational models can predict the most stable arrangements. These models typically identify several low-energy conformers corresponding to local minima on the potential energy surface. The global minimum represents the most populated conformation in the gas phase at low temperatures. The energy differences between these minima and the energy barriers for interconversion between them provide insight into the molecule's flexibility.

Table 1: Hypothetical Relative Energies of Postulated Conformers for this compound (Note: This table is illustrative, based on general principles of conformational analysis for similar compounds, as specific research data for this molecule is limited.)

| Conformer | Postulated Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| A | N-C-C-O ≈ 60 | 0.00 (Global Minimum) |

| B | N-C-C-O ≈ 180 | 1.5 - 2.5 |

| C | N-C-C-O ≈ -60 | 2.0 - 3.5 |

This interactive table is based on postulated data for illustrative purposes.

Intramolecular Interactions (e.g., Hydrogen Bonding) and Aggregation Behavior in Solution

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of this compound. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) allows for the formation of internal hydrogen bonds. The most likely intramolecular hydrogen bond would occur between the hydroxyl hydrogen and the amino nitrogen (O-H···N) or between an amino hydrogen and the hydroxyl oxygen (N-H···O).

In solution, the behavior of this compound is influenced by both intramolecular and intermolecular interactions. In protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with and potentially disrupt intramolecular hydrogen bonds. Conversely, in aprotic solvents, intramolecular hydrogen bonds are more likely to persist.

The aggregation behavior of the molecule in solution is also driven by intermolecular forces, primarily hydrogen bonding. At higher concentrations, molecules of this compound can form dimers or larger aggregates through intermolecular O-H···N, N-H···O, O-H···O, or N-H···N hydrogen bonds. The extent of aggregation depends on the solvent, concentration, and temperature. Spectroscopic techniques, such as NMR, can be used to study these aggregation phenomena by observing changes in chemical shifts or diffusion coefficients as a function of concentration.

Table 2: Potential Intramolecular Hydrogen Bond Parameters in the Most Stable Conformer (Note: This table presents hypothetical data based on common values for similar interactions, as specific research data for this molecule is limited.)

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) |

| O-H | N | 1.8 - 2.2 | 150 - 170 |

| N-H | O | 2.0 - 2.4 | 140 - 160 |

This interactive table is based on postulated data for illustrative purposes.

Advanced Applications of 1s,2r 2 Aminocyclopropane 1 Methanol Scaffolds in Chemical Biology Research

Design and Synthesis of Conformationally Restricted Peptides and Peptidomimetics

The incorporation of rigid structural elements into peptides is a powerful strategy for enhancing their biological activity, selectivity, and metabolic stability. nih.govnih.gov The cyclopropane (B1198618) ring, with its well-defined geometry, acts as a potent conformational constraint, pre-organizing the peptide backbone into specific spatial arrangements. nih.gov

(1S,2R)-2-Aminocyclopropane-1-methanol and its carboxylic acid analogue, (1S,2R)-2-aminocyclopropane-1-carboxylic acid (ACC), are utilized as building blocks in the synthesis of peptidomimetics. nih.govnih.gov These aminocyclopropane units can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. escholarship.orgmdpi.com Their rigid nature makes them excellent substitutes for natural amino acids to create peptides with predictable and stable secondary structures. The cyclopropane scaffold effectively restricts the torsional angles (phi, ψ) of the peptide backbone, which are typically flexible in linear peptides. mdpi.com This restriction reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity. mdpi.com

The synthesis of these peptidomimetics often involves preparing the aminocyclopropane core and then coupling it to other amino acids or peptide fragments. nih.govnih.gov The presence of both an amino group and a hydroxyl or carboxyl group on the cyclopropane ring allows for versatile chemical modifications and seamless integration into a growing peptide chain.

The incorporation of aminocyclopropane scaffolds has a profound impact on the secondary structure of peptides. Specifically, cis-substituted aminocyclopropane carboxylic acids have been shown to induce remarkably stable helical conformations in α/β-peptides. nih.gov Even more significantly, these scaffolds are potent inducers of β-turns and hairpin-like structures. nih.govbiorxiv.orgbiorxiv.org

A β-turn is a crucial secondary structure motif where the peptide chain reverses its direction. The constrained geometry of the aminocyclopropane ring forces the peptide backbone to adopt a folded conformation that is characteristic of various types of β-turns, particularly type I and type VI turns. nih.govbiorxiv.orgbiorxiv.orgnih.gov For example, molecular mechanics calculations on model peptides containing ACC residues show that low-energy conformations often correspond to γ-turns and various helical structures. nih.gov This ability to stabilize turns is critical in designing peptidomimetics that mimic the bioactive conformation of natural peptides, many of which feature β-turns at their receptor-binding sites. nih.gov The resulting hairpin structures can serve as scaffolds for presenting specific amino acid side chains in a defined orientation, crucial for molecular recognition events.

| Structural Influence of Aminocyclopropane Scaffolds in Peptides | |

| Scaffold Type | cis-β-Aminocyclopropane Carboxylic Acids |

| Observed Secondary Structure | Stable Helical Conformations, β-Turns (Type I, Type VI), Hairpin-like Folds nih.govnih.govbiorxiv.orgbiorxiv.org |

| Key Conformational Effect | Restriction of backbone torsional angles (phi, ψ), pre-organization of the peptide chain nih.govmdpi.com |

| Thermodynamic Impact | Reduces the entropic cost of binding to a target receptor mdpi.com |

Probes for Mechanistic Enzymology and Biosynthetic Pathways

The strained cyclopropane ring and its stereochemically defined substituents make aminocyclopropane scaffolds excellent probes for studying enzyme mechanisms. They can act as substrate analogues, inhibitors, or mechanistic probes to elucidate complex biochemical transformations.

The plant hormone ethylene (B1197577), which regulates numerous developmental and stress responses, is synthesized from the precursor 1-aminocyclopropane-1-carboxylic acid (ACC). frontiersin.orgmdpi.com The two key enzymes in this pathway are ACC synthase (ACS), which converts S-adenosyl-L-methionine (SAM) to ACC, and ACC oxidase (ACO), which oxidizes ACC to ethylene. mdpi.comfrontiersin.orgnih.gov

Derivatives of aminocyclopropane, structurally similar to the natural substrate ACC, have been instrumental in studying these enzymes. They can act as inhibitors, providing insight into the active site and catalytic mechanism. For instance, aminoethoxyvinylglycine (AVG) and aminooxyacetic acid are potent competitive inhibitors of ACC synthase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.orgnih.gov The this compound scaffold, as a stereoisomer of ACC with additional functionality, can be used to probe the steric and electronic requirements of the active sites of both ACS and ACO. The binding of such analogues helps to map the substrate-binding pocket and identify key residues involved in catalysis. mdpi.comnih.gov

| Enzyme | Function in Ethylene Biosynthesis | Known Inhibitors/Probes |

| ACC Synthase (ACS) | Catalyzes the conversion of SAM to ACC. wikipedia.orgnih.gov | Aminoethoxyvinylglycine (AVG), Aminooxyacetic acid (AOA) wikipedia.orgnih.gov |

| ACC Oxidase (ACO) | Oxidizes ACC to ethylene, CO2, and cyanide. frontiersin.orgnih.gov | Pyrazinamide derivatives, Cobalt ions frontiersin.org |

Aminocyclopropane derivatives serve as powerful tools to investigate the substrate specificity and catalytic mechanisms of various enzymes, particularly those involving amino acid metabolism. nih.govnih.gov ACC synthase, for example, is a PLP-dependent enzyme that catalyzes an unusual α,γ-elimination reaction. nih.gov Studying how analogues like aminocyclopropane-1-methanol interact with the enzyme can reveal details about the reaction mechanism. nih.gov

Similarly, ACC oxidase, a non-heme iron-containing dioxygenase, has been studied using substrate analogues to understand its oxidative mechanism. frontiersin.orgnih.govnih.gov Research using alpha-aminoisobutyric acid (AIB), a non-cyclopropane analogue of ACC, helped to disprove a proposed N-hydroxyl intermediate in the catalytic cycle. nih.gov The use of stereoisomers of substituted aminocyclopropanes allows researchers to probe the stereoselectivity of the enzyme and the precise orientation required for substrate binding and turnover. nih.gov These studies are crucial for understanding how these enzymes achieve their specific chemical transformations. nih.gov

While ethylene biosynthesis via ACC is well-known in plants, aminocyclopropane-containing natural products are also produced by various microbes, particularly bacteria. mdpi.comresearchgate.netillinois.edu These compounds often exhibit potent biological activities, such as antibiotic or herbicidal properties. Investigating the biosynthetic pathways of these microbial aminocyclopropanes provides insights into novel enzymatic strategies for forming the strained cyclopropane ring. researchgate.netnih.gov

In many bacteria and fungi, the biosynthesis of these compounds also starts from S-adenosyl-L-methionine (SAM), similar to plant ethylene biosynthesis. researchgate.net However, the downstream enzymatic machinery can be quite different, involving unique cyclopropanases or other specialized enzymes. illinois.edu By using synthetic probes and intermediates, researchers can dissect these complex pathways. Understanding these microbial routes not only expands our knowledge of natural product biosynthesis but also provides a toolbox of novel enzymes that could be harnessed for biotechnological applications, such as in the synthetic biology-based production of valuable compounds. nih.govnih.gov

Development of Chemical Biology Tools and Ligands

The unique stereochemistry and conformational rigidity of the this compound scaffold are highly advantageous for the design of sophisticated chemical biology tools and specific ligands for receptor studies.

Ligand Design for Receptor Binding Studies (e.g., NMDA Receptor Glycine (B1666218) Modulation Site)

The design of ligands with high affinity and selectivity for specific receptor subtypes is a cornerstone of chemical biology. The this compound scaffold offers a rigid template to probe the binding pockets of complex receptors like the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and memory, possesses a glycine modulation site that is a critical target for therapeutic intervention in various neurological disorders.

While direct studies on this compound derivatives are limited, research on analogous conformationally restricted cyclopropane structures provides significant insights into ligand design for the NMDA receptor. For instance, (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), a conformationally restricted analog of the antidepressant milnacipran, has been identified as a potent noncompetitive NMDA receptor antagonist. nih.gov The cyclopropane ring in PPDC restricts the molecule's conformation, which is crucial for its potent activity. researchgate.net

The binding affinity of these cyclopropane-based ligands can be finely tuned through structural modifications. A study on PPDC analogs demonstrated that substitutions on the 1-phenyl moiety significantly impact NMDA receptor affinity. nih.gov For example, the introduction of a fluorine atom at the ortho or meta position of the phenyl ring enhanced the binding affinity compared to the parent compound. nih.gov Conversely, the complete removal of the phenyl group resulted in a total loss of activity, highlighting its essential role in receptor binding. nih.gov

Computational docking studies on derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), another related scaffold, have further elucidated the binding interactions at the NMDA receptor. These studies suggest that the cyclopropane core helps to orient the functional groups for optimal interaction with key residues in the binding site, such as Arg120, Thr115, and Ser172. cyberleninka.ru

Table 1: Binding Affinity of PPDC Analogues at the NMDA Receptor

| Compound | Substitution on 1-phenyl ring | IC50 (µM) |

| PPDC (4a) | None | 0.20 ± 0.02 |

| 4b | o-Fluoro | 0.16 ± 0.001 |

| 4c | m-Fluoro | 0.15 ± 0.02 |

| 4d | p-Fluoro | 0.36 ± 0.04 |

| 4e | o-Methyl | 0.23 ± 0.02 |

| 4f | m-Methyl | 0.22 ± 0.02 |

| 4g | p-Methyl | 0.25 ± 0.01 |

| 4h | α-Naphthyl | 0.45 ± 0.04 |

| 4i | β-Naphthyl | 0.35 ± 0.02 |

| 6 | None (phenyl group absent) | Inactive |

Exploration of Structure-Activity Relationships (SAR) in Restricted Systems

The conformationally restricted nature of the this compound scaffold is instrumental in exploring structure-activity relationships (SAR). By limiting the number of accessible conformations, the effect of specific structural modifications on biological activity can be more clearly delineated.

The SAR studies on PPDC and its analogs exemplify this principle. The data reveals that the electronic properties and the position of substituents on the aromatic ring are critical determinants of NMDA receptor antagonism. nih.gov While small, electron-withdrawing groups like fluorine at the ortho and meta positions are well-tolerated and can even enhance activity, bulky substituents like a naphthyl group tend to decrease it. nih.gov This suggests that the binding pocket has specific steric and electronic requirements.

Furthermore, the stereochemistry of the cyclopropane ring and its substituents is paramount. The potent NMDA receptor antagonistic activity is specific to the (1S,2R) configuration of the cyclopropane core in PPDC, with other stereoisomers showing significantly lower activity. researchgate.net This underscores the importance of the precise three-dimensional arrangement of the pharmacophoric elements, which is rigidly held in place by the cyclopropane scaffold.

Role as Chiral Building Blocks in Complex Molecule Synthesis

The enantiopure nature of this compound makes it an invaluable chiral building block for the synthesis of complex molecules, including pharmaceutically relevant scaffolds and analogs of natural products.

Precursors for Pharmaceutically Relevant Scaffolds (excluding clinical applications)

The this compound scaffold can serve as a versatile starting material for the construction of a variety of pharmaceutically relevant heterocyclic scaffolds. The amino and hydroxyl groups provide convenient handles for further chemical transformations, allowing for the elaboration into more complex ring systems.

While specific examples starting directly from this compound are not extensively documented in the literature, the utility of similar chiral cyclopropane derivatives is well-established. For instance, aminocyclopropane carboxylic acid derivatives are key components in the synthesis of inhibitors of the hepatitis C virus NS3 protease. The cyclopropane ring in these molecules serves to rigidly orient the side chains, leading to high binding affinity and selectivity.

The inherent chirality of this compound ensures the enantiopurity of the resulting complex molecules, which is a critical consideration in modern drug discovery. The rigid cyclopropane unit can also impart favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability, by reducing the entropic penalty of binding to a biological target.

Synthesis of Natural Product Analogues

The synthesis of natural product analogues is a powerful strategy for the discovery of new therapeutic agents and for probing the biological functions of natural products. The this compound scaffold can be employed as a chiral template to generate novel analogs with constrained conformations.

For example, the enantioselective synthesis of cyclolignan natural products, such as podophyllotoxin, often relies on chiral building blocks to control the stereochemistry of the final product. nih.gov While not directly employing this compound, these syntheses highlight the importance of chiral precursors in achieving the desired stereochemical outcome in complex natural product synthesis.

Furthermore, engineered amine oxidases have been utilized for the asymmetric synthesis of alkaloid natural products. researchgate.net Chiral amino alcohols can be valuable substrates or synthons in such biocatalytic approaches. The this compound scaffold, with its defined stereochemistry, is a promising candidate for incorporation into such chemoenzymatic routes for the generation of novel alkaloid analogs. The rigid cyclopropane unit can be used to mimic or constrain specific structural motifs found in natural products, potentially leading to analogs with enhanced potency, selectivity, or improved pharmacological profiles.

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis of Aminocyclopropane-1-methanols

The precise spatial arrangement of the amino and methanol (B129727) groups in (1S,2R)-2-aminocyclopropane-1-methanol is crucial for its function. Consequently, the development of highly efficient and stereoselective synthetic methods is a primary focus of ongoing research. Innovations in asymmetric catalysis are at the forefront of these efforts, aiming to provide access to this and related aminocyclopropane-1-methanols with high enantiopurity.

Recent advancements in rhodium-catalyzed asymmetric cyclopropanation of allylic amines present a promising strategy. rsc.orgresearchgate.netrsc.org These methods, which often utilize chiral ligands, can facilitate the formation of the cyclopropane (B1198618) ring with excellent control over the stereochemistry. The application of these catalytic systems to suitable alkene precursors could enable the direct and enantioselective synthesis of the desired (1S,2R) isomer.

Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. rsc.orgnih.govyoutube.com Chiral primary amine-based organocatalysts, for instance, have been successfully employed in a variety of enantioselective transformations. rsc.org The development of organocatalytic methods for the cyclopropanation of α,β-unsaturated aldehydes or ketones, followed by stereoselective amination and reduction, could provide a novel and sustainable route to this compound and its derivatives.

The table below summarizes some of the innovative asymmetric synthesis strategies that hold potential for the synthesis of this compound.

| Catalytic System | Description | Potential Advantages |

| Rhodium-Chiral Ligand Complexes | Utilizes rhodium catalysts with chiral ligands to induce asymmetry during the cyclopropanation of allylic amines. rsc.orgresearchgate.netrsc.org | High enantioselectivity and diastereoselectivity, broad substrate scope. |

| Organocatalysis | Employs small chiral organic molecules, such as primary amines, to catalyze the asymmetric formation of the cyclopropane ring. rsc.orgnih.govyoutube.com | Metal-free, environmentally benign, and often utilizes readily available catalysts. |

| Enzyme-Catalyzed Reactions | Leverages the inherent stereoselectivity of enzymes to perform key synthetic steps, such as asymmetric reduction or amination. | High specificity and mild reaction conditions. |

Advanced Computational Modeling for Structure-Function Prediction

To fully harness the potential of this compound, a thorough understanding of its three-dimensional structure and how it relates to its biological activity is essential. Advanced computational modeling techniques are becoming indispensable tools for predicting these structure-function relationships, thereby guiding the design of new derivatives with enhanced properties.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure and reactivity of the molecule. nih.gov Such calculations can help to elucidate the transition states of synthetic reactions, aiding in the optimization of catalytic processes for higher stereoselectivity. nih.gov Moreover, DFT can be used to model the interactions of this compound with biological targets, predicting binding affinities and modes of action. nih.gov

Conformational analysis is another critical aspect of computational modeling for this flexible molecule. lumenlearning.comchemistrysteps.com By identifying the low-energy conformations of this compound, researchers can gain a better understanding of the shape it adopts when interacting with biological macromolecules. nih.gov This knowledge is crucial for the rational design of analogues with specific conformational constraints to enhance binding to a particular target.

| Computational Method | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for asymmetric synthesis; prediction of binding energies with biological targets. nih.gov | Optimization of synthetic routes; identification of key intermolecular interactions for biological activity. |

| Molecular Dynamics (MD) Simulations | Exploration of the conformational landscape in different solvent environments and upon binding to a receptor. | Understanding of molecular flexibility and the dynamic nature of its interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate structural features with biological activity for a series of aminocyclopropane-1-methanol derivatives. | Guidance for the design of new compounds with improved potency and selectivity. |

Expanding Applications in Targeted Chemical Biology Probes

The unique structural scaffold of this compound makes it an attractive starting point for the development of targeted chemical biology probes. These molecular tools are designed to interact with specific biological targets, enabling the study of their function in complex biological systems.

One promising area is the design of photoaffinity labels . enamine.netnih.govnih.gov By incorporating a photoreactive group, such as a diazirine or benzophenone, onto the aminocyclopropane-1-methanol core, researchers can create probes that form a covalent bond with their target protein upon irradiation with UV light. enamine.net This allows for the identification and characterization of previously unknown binding partners.

Furthermore, the aminocyclopropane-1-methanol scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for imaging and affinity purification studies. The development of such probes will be instrumental in elucidating the cellular targets and mechanisms of action of this class of compounds.

| Probe Type | Design Strategy | Potential Application |

| Photoaffinity Probes | Incorporation of a photoreactive moiety (e.g., diazirine) onto the this compound scaffold. enamine.netnih.govnih.gov | Covalent labeling and identification of cellular binding partners. |

| Fluorescent Probes | Attachment of a fluorophore to enable visualization by microscopy. | Imaging the subcellular localization of the compound and its targets. |

| Affinity-Based Probes | Functionalization with a tag (e.g., biotin) for pull-down experiments. | Isolation and identification of protein complexes that interact with the compound. |

Unexplored Biological Interactions and Mechanistic Insights

While the biological activity of this compound is not yet fully understood, its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene (B1197577), suggests intriguing possibilities for unexplored biological interactions. frontiersin.orgwikipedia.orgfrontiersin.org

A key area of future research will be to investigate whether this compound or its derivatives can modulate the ethylene biosynthesis pathway. nih.govnih.gov This could involve acting as inhibitors or substrates for enzymes such as ACC synthase or ACC oxidase. nih.govnih.govnih.gov The discovery of compounds that can selectively modulate ethylene production could have significant applications in agriculture and plant biology. nih.govresearchgate.netnih.gov

Beyond the ethylene pathway, the unique stereochemistry of this compound may allow it to interact with other biological targets in a highly specific manner. Screening this compound against a wide range of enzymes and receptors could uncover novel biological activities. Mechanistic studies will then be crucial to understand how these interactions occur at the molecular level and what the downstream physiological consequences are. nih.gov

| Research Area | Investigational Approach | Potential Discoveries |

| Ethylene Biosynthesis Modulation | In vitro enzyme assays with ACC synthase and ACC oxidase; in vivo studies in plants. nih.govnih.govnih.gov | Identification of novel regulators of plant growth and development. |

| Broad Biological Screening | High-throughput screening against diverse panels of enzymes, receptors, and ion channels. | Discovery of new therapeutic leads or tool compounds for biological research. |

| Ethylene-Independent Signaling | Investigating effects on cellular pathways known to be modulated by ACC in an ethylene-independent manner. frontiersin.org | Uncovering novel signaling roles for aminocyclopropane derivatives. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (1S,2R)-2-Aminocyclopropane-1-methanol?

- Methodological Answer : The compound’s synthesis often employs stereoselective cyclopropanation techniques. For example, ring-closing metathesis or [2+1] cycloaddition reactions using vinyl carbamate precursors can generate the strained cyclopropane core. The stereochemistry is controlled via chiral auxiliaries or asymmetric catalysis, as seen in structurally related cyclopropane derivatives . Post-synthetic modifications, such as hydroxyl group protection and amine functionalization, require careful optimization to preserve stereochemical integrity.

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, nuclear Overhauser effect (NOE) NMR experiments can distinguish between cis and trans substituents on the cyclopropane ring. Polarimetry and chiral HPLC with reference standards (e.g., enantiopure analogs like (1S,2R)-norephedrine derivatives) are also critical for verifying optical purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

Advanced Research Questions

Q. How does cyclopropane ring strain influence the compound’s reactivity in synthetic applications?

- Methodological Answer : The ring’s 60° bond angles create significant strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions. For example, nucleophilic attack on the cyclopropane ring (e.g., by amines or alcohols) can proceed regioselectively under acid catalysis. Computational studies (DFT) predict transition states and regioselectivity trends, which are experimentally validated via kinetic isotope effects (KIEs) .

Q. What computational approaches predict the compound’s physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculates key parameters:

- Acid dissociation constants (pKa) : Predicted using solvation models (e.g., COSMO-RS) for amine and hydroxyl groups .

- LogP/LogD : Determined via fragment-based methods (e.g., XLogP3) to assess lipophilicity for drug design .

- Hydrogen-bonding capacity : Polar surface area (PSA) calculations guide solubility and membrane permeability predictions .

Q. How do substituents on the cyclopropane ring modulate biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluorine at C2) increase metabolic stability but reduce binding affinity to aminergic receptors. Comparative assays with analogs (e.g., 2-fluorocyclopropane derivatives) quantify these effects using IC values in enzyme inhibition studies .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature). Systematic reproducibility studies should:

- Use controlled anhydrous conditions for moisture-sensitive intermediates.

- Compare catalytic systems (e.g., Rh(II) vs. Cu(I) catalysts) for cyclopropanation efficiency.

- Validate yields via orthogonal methods (e.g., gravimetric analysis vs. NMR integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.